molecular formula C7H7NO3 B13196302 4-(Prop-2-yn-1-yl)morpholine-2,6-dione

4-(Prop-2-yn-1-yl)morpholine-2,6-dione

Katalognummer: B13196302
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: BYWKVLVTTLXRBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Prop-2-yn-1-yl)morpholine-2,6-dione is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a morpholine derivative with a prop-2-yn-1-yl group attached to the nitrogen atom and a dione functionality at positions 2 and 6 of the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Prop-2-yn-1-yl)morpholine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions can produce diols. Substitution reactions result in various substituted morpholine derivatives .

Wirkmechanismus

The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species play a crucial role in the compound’s chemical reactivity and potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Prop-2-yn-1-yl)morpholine-2,6-dione is unique due to its specific dione functionality and the presence of the prop-2-yn-1-yl group.

Eigenschaften

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

4-prop-2-ynylmorpholine-2,6-dione

InChI

InChI=1S/C7H7NO3/c1-2-3-8-4-6(9)11-7(10)5-8/h1H,3-5H2

InChI-Schlüssel

BYWKVLVTTLXRBJ-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CC(=O)OC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.